1-(Cyclohex-1-en-1-yl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohex-1-enyl-2-methyl-piperidine is an organic compound with the molecular formula C12H21N It features a piperidine ring substituted with a cyclohexenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohex-1-enyl-2-methyl-piperidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or dioxane .
Industrial Production Methods: Industrial production of 1-cyclohex-1-enyl-2-methyl-piperidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohex-1-enyl-2-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-cyclohexyl-2-methyl-piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohex-1-enyl-2-methyl-piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-cyclohex-1-enyl-2-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohex-1-enyl-piperidine: Lacks the methyl group, leading to different chemical properties.
1-Cyclohex-1-enyl-2-methyl-pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
1-Cyclohex-1-enyl-2-methyl-morpholine: Contains a morpholine ring, affecting its reactivity and applications.
Uniqueness: 1-Cyclohex-1-enyl-2-methyl-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
53516-56-6 |
---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-2-methylpiperidine |
InChI |
InChI=1S/C12H21N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h8,11H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
NLSMVWNMPRQDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.